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molecular formula C12H21BrSi B8535153 Triallyl(3-bromopropyl)silane CAS No. 193828-86-3

Triallyl(3-bromopropyl)silane

Cat. No. B8535153
M. Wt: 273.28 g/mol
InChI Key: PWZDBNXSMRBBLN-UHFFFAOYSA-N
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Patent
US09228107B2

Procedure details

Under a nitrogen atmosphere, (3-bromopropyl)trichlorosilane (22) (1 equiv., 5 g, 19.5 mmol) was cooled down to 0° C., then 1M allylmagnesium bromide solution (3.3 equiv., 64.5 ml) was added and stirred at room temperature for 3 hours. To the reacted mixture, diethyl ether was added and neutralized with aqueous solution of citric acid. The obtained water layer was extracted with diethyl ether and the collected organic layer was washed with saturated saline solution, then dried over anhydrous magnesium sulfate and filtered, concentrated under reduced pressure, obtaining a crude product. The crude product was passed through silica gel column chromatography (eluent: n-hexane), obtaining triallyl(3-bromopropyl)silane (23) represented by the following chemical reaction equation (yield: 5.2 g, yield (%): 98%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
64.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][Si:5](Cl)(Cl)Cl.[CH2:9]([Mg]Br)[CH:10]=[CH2:11].C(OCC)C.C(O)(=O)C[C:21]([CH2:26][C:27](O)=O)(C(O)=O)O.[CH3:32][CH2:33][CH2:34]CCC>>[CH2:9]([Si:5]([CH2:27][CH:26]=[CH2:21])([CH2:34][CH:33]=[CH2:32])[CH2:4][CH2:3][CH2:2][Br:1])[CH:10]=[CH2:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCCC[Si](Cl)(Cl)Cl
Step Two
Name
Quantity
64.5 mL
Type
reactant
Smiles
C(C=C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The obtained water layer was extracted with diethyl ether
WASH
Type
WASH
Details
the collected organic layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
obtaining a crude product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)[Si](CCCBr)(CC=C)CC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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